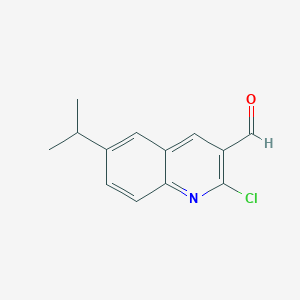

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-6-propan-2-ylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C13H12ClNO/c1-8(2)9-3-4-12-10(5-9)6-11(7-16)13(14)15-12/h3-8H,1-2H3 |

InChI Key |

TWRIGSKFGWMKNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Reactions Involving the Chloro Group

The chloro substituent at position 2 undergoes aromatic nucleophilic substitution , particularly under basic conditions. For example:

-

Reaction with hydrazine hydrate : Condensation with hydrazine hydrate forms hydrazono-quinoline derivatives, which can further react with substituted carboxylic acids under EDC/TEA catalysis to yield amides .

-

Reaction with piperazine derivatives : Substitution of the chloro group with N-methylpiperazine in the presence of potassium carbonate produces 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde .

Key Reaction Table

Reactions Involving the Aldehyde Group

The aldehyde group at position 3 participates in condensation and cyclization reactions :

-

Schiff base formation : Reaction with hydrazine hydrate and substituted carboxylic acids produces amides via EDC-mediated coupling .

-

Multicomponent cyclization : Condensation with dimedone under KF/Al₂O₃ catalysis yields pyranoquinolines .

-

Microwave-assisted synthesis : Reaction with thiomorpholine and acetophenones under microwave irradiation generates unsaturated ketones .

Key Reaction Table

Reactions Involving Both Chloro and Aldehyde Groups

The compound’s dual reactivity is exploited in heterocyclic synthesis :

-

Condensation with hydrazine derivatives : Sequential reaction with hydrazine hydrate and carboxylic acids forms amides, followed by cyclization to generate fused heterocycles .

-

Three-/four-component reactions : Multistep processes involving aldehyde condensation and chloro substitution yield complex heterocycles, such as dihydropyrazolo-pyranoquinolines .

Key Reaction Table

Scientific Research Applications

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Organic Synthesis: It is used as a building block in the synthesis of complex heterocyclic compounds.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and aldehyde groups can interact with biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring system can also intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-carbaldehyde Derivatives

Quinoline-3-carbaldehydes with varying substituents at position 6 have been extensively studied. Below is a comparative analysis of key analogs, focusing on structural features, synthetic methods, and biological activities.

Structural and Physicochemical Properties

Notes:

- Methoxy and ethoxy substituents introduce polarity, enhancing aqueous solubility but reducing steric hindrance .

Crystallographic and Stability Data

- 2-Chloro-6-methoxyquinoline-3-carbaldehyde: Crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding between aldehyde O and adjacent H atoms stabilizing the structure .

- 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: Exhibits similar packing patterns, but ethoxy’s larger size may reduce crystal density compared to methoxy analogs .

Biological Activity

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chloro group and an aldehyde functional group on the quinoline ring enhances its reactivity and biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

This antibacterial activity can be attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit enzyme functions critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.7 |

| HeLa (Cervical Cancer) | 4.2 |

| A549 (Lung Cancer) | 8.9 |

The mechanism of action for its anticancer effects may involve DNA intercalation and inhibition of angiogenesis, which are common pathways for quinoline derivatives .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The results indicate that it possesses significant radical scavenging activity.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 40 |

| 50 | 75 |

| 100 | 90 |

This antioxidant activity is crucial for mitigating oxidative stress-related diseases, potentially contributing to its overall therapeutic profile .

The biological activities of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Receptor Binding : The compound may interact with specific receptors involved in metabolic pathways.

Radical Scavenging : The presence of the propan-2-yl group enhances electron donation ability, contributing to its antioxidant properties.

These mechanisms highlight the versatility of this compound as a potential therapeutic agent across multiple disease categories .

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Research conducted by the Vietnam Journal of Chemistry reported that derivatives of this compound exhibited enhanced antimicrobial activity against both bacterial and fungal strains, showcasing its potential as a broad-spectrum antimicrobial agent .

- Antioxidant Properties : A recent investigation into the antioxidant properties revealed that this compound could effectively reduce oxidative stress markers in vitro, suggesting its role in preventing oxidative damage in biological systems .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde?

Methodological Answer: The Vilsmeier-Haack reaction is the primary method for introducing the carbaldehyde group at the 3-position of the quinoline scaffold. A modified procedure involves reacting 6-isopropyl-2-chloroquinoline with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70–80°C for 12–16 hours . Key steps include:

- Pre-cooling DMF and POCl₃ to form the Vilsmeier reagent.

- Slow addition of the quinoline precursor under inert atmosphere.

- Quenching with ice-water to precipitate the product.

- Purification via recrystallization (e.g., petroleum ether/ethyl acetate). Typical yields range from 65–80%, contingent on precise temperature control and stoichiometric ratios.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

- NMR Spectroscopy:

- NMR: Look for the aldehyde proton as a singlet near δ 10.2–10.5 ppm. The isopropyl group shows a septet (δ 1.3–1.5 ppm) and doublet (δ 1.1–1.3 ppm) .

- NMR: The carbonyl carbon (C=O) appears near δ 190–195 ppm .

Q. What solvent systems are optimal for its solubility in reaction media?

Methodological Answer: The compound is sparingly soluble in polar protic solvents (e.g., water, methanol) but dissolves well in aprotic solvents:

- Preferred solvents: DCM, DMF, THF, or ethyl acetate.

- Heating: Dissolution improves at 50–60°C in DMF.

- Sonication: Ultrasonic treatment in THF for 10–15 minutes enhances dispersion for catalytic reactions .

Advanced Research Questions

Q. How can contradictory spectral data between synthetic batches be resolved?

Methodological Answer: Contradictions often arise from impurities or regioisomers. Steps for resolution:

- HPLC-MS: Quantify purity (>95%) and detect byproducts (e.g., unreacted starting material or 4-carbaldehyde regioisomers) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals, particularly in the aromatic region (δ 7.5–8.5 ppm) .

- Crystallographic refinement (SHELXL): Compare experimental and simulated powder XRD patterns to identify polymorphic variations .

Q. What strategies optimize reaction conditions for derivatization at the aldehyde group?

Methodological Answer: The aldehyde is reactive but prone to oxidation. Optimization involves:

- Protection-Deprotection: Use tetrahydropyranyl (THP) ethers or semicarbazones to stabilize the aldehyde during harsh reactions .

- Catalysis: Employ Sc(OTf)₃ or CeCl₃ to accelerate nucleophilic additions (e.g., Grignard reagents) while minimizing side reactions .

- Kinetic Monitoring: Use in-situ FTIR to track aldehyde consumption (C=O stretch at ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How does the isopropyl substituent at C6 influence crystallographic packing?

Methodological Answer: The bulky isopropyl group induces steric hindrance, affecting crystal lattice stability:

- Hirshfeld Surface Analysis: Reveals C–H···O and Cl···H interactions contributing to packing efficiency .

- Torsion Angles: The isopropyl group adopts a pseudo-axial conformation, reducing π-π stacking but enhancing van der Waals interactions .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows a melting point of 148–152°C, correlating with packing density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.